4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
CAS No.:
Cat. No.: VC15485311
Molecular Formula: C25H22ClN3O5
Molecular Weight: 479.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22ClN3O5 |
|---|---|
| Molecular Weight | 479.9 g/mol |
| IUPAC Name | [4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate |
| Standard InChI | InChI=1S/C25H22ClN3O5/c1-2-33-22-14-17(8-13-21(22)34-25(32)19-6-4-3-5-7-19)15-28-29-23(30)16-27-24(31)18-9-11-20(26)12-10-18/h3-15H,2,16H2,1H3,(H,27,31)(H,29,30)/b28-15+ |
| Standard InChI Key | KBILLHRHMKONNB-RWPZCVJISA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Introduction
The compound 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate is a complex organic molecule that falls under the category of hydrazones. Hydrazones are characterized by the presence of a hydrazone functional group (R1R2C=NNH-R3), which plays a crucial role in their chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
Synthesis
The synthesis of such compounds typically involves multiple steps:
-
Formation of the Hydrazone Group: This involves reacting an aldehyde or ketone with a hydrazine derivative.
-
Introduction of the 4-Chlorobenzoyl Group: This is achieved by reacting an amino acid derivative with 4-chlorobenzoyl chloride to form an amide.
-
Coupling with Ethoxyphenyl Benzoate: The final step involves coupling the hydrazone intermediate with an ethoxyphenyl benzoate derivative.
| Step | Reaction Components | Conditions |
|---|---|---|
| 1 | Aldehyde, Hydrazine | Acidic conditions, reflux |
| 2 | Amino acid derivative, 4-Chlorobenzoyl chloride | Basic conditions, room temperature |
| 3 | Hydrazone intermediate, Ethoxyphenyl benzoate | Coupling reagents (e.g., DCC), solvent (e.g., DMF) |
Biological Activities
Compounds similar to 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate have shown potential as enzyme inhibitors and receptor modulators. Their structural features allow them to bind effectively to target sites, potentially inhibiting enzymatic activity or modulating receptor functions.
Potential Applications
-
Pharmaceutical Research: These compounds are of interest in pharmaceutical research due to their potential therapeutic applications, including antimicrobial and anticancer activities.
-
Enzyme Inhibition: They may act as inhibitors of specific enzymes, which could be beneficial in treating diseases related to enzymatic dysregulation.
Chemical Safety
Compounds in this class can be irritants and pose environmental hazards. Handling requires proper laboratory safety protocols, including protective gear and waste disposal.
Environmental Impact
The environmental impact of these compounds is a concern due to their potential persistence in ecosystems. Proper disposal and recycling methods should be implemented to minimize ecological damage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume